2-(4-Amino-3-iodophenyl)ethanol
Description
2-(4-Amino-3-iodophenyl)ethanol is a substituted phenylethanol derivative featuring an amino group at the para position and an iodine atom at the meta position on the aromatic ring. The ethanol moiety (-CH₂CH₂OH) enhances its polarity, making it suitable for applications in medicinal chemistry and biochemical research. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing both reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-(4-amino-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
FKFHOVURBQXQIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCO)I)N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variations
1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)
- Structure: Chloro at C4, iodo at C2, ethanol chain.
- Key Differences: Substituent positions: Iodo at C2 (meta to chloro) vs. C3 in the target compound. Electronic effects: Chloro (electron-withdrawing) vs. amino (electron-donating), altering aromatic ring reactivity.
- Synthesis : Reported yields of 87–89% via optimized routes .
- Applications : Likely explored in halogenated drug intermediates due to stability from halogen substituents.
(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
- Structure: Sulfonamide group replaces ethanol.
- Key Differences: Functional group: Sulfonamide (-SO₂NHCH₃) vs. ethanol, affecting solubility and hydrogen-bonding capacity.
Functional Group Derivatives
Methyl 2-(4-Amino-3-iodophenyl)acetate (CAS: 374933-81-0)
- Structure : Methyl ester of the acetic acid derivative.
- Key Differences :
- Applications : Intermediate in prodrug design due to ester hydrolyzability.
2-(4-Amino-3-iodophenyl)acetonitrile (CAS: 955397-24-7)
Amino and Nitro Substituted Analogs
2-((4-Amino-3-nitrophenyl)amino)ethanol (CAS: 24905-87-1)
Tyrosinase Inhibition Potential
While direct data for 2-(4-Amino-3-iodophenyl)ethanol are lacking, highlights substituent effects on mushroom tyrosinase inhibition:
- Tyrosol analogs: Hydroxyl and methoxy groups at specific positions enhance inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol: 67% inhibition) .
- Hypothesized activity: The iodine atom in this compound may sterically hinder enzyme binding, reducing efficacy compared to smaller substituents.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| This compound | ~263.08 | High (polar OH) | ~1.2 | -NH₂, -I, -CH₂CH₂OH |
| Methyl 2-(4-Amino-3-iodophenyl)acetate | 291.09 | Moderate (ester) | ~2.5 | -NH₂, -I, -COOCH₃ |
| 2-(4-Amino-3-iodophenyl)acetonitrile | 258.06 | Low (nitrile) | ~1.8 | -NH₂, -I, -CN |
Research and Application Insights
- Medicinal Chemistry: The iodine atom in this compound could facilitate radioimaging applications (e.g., iodine-125 labeling) .
- Material Science : Halogenated aromatics are precursors in liquid crystals and OLEDs; derivatives like the nitrile may enhance thermal stability .
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